molecular formula C9H4ClF3N2O B3030210 8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde CAS No. 881841-42-5

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde

Cat. No.: B3030210
CAS No.: 881841-42-5
M. Wt: 248.59 g/mol
InChI Key: MAAURLDZNVRTHO-UHFFFAOYSA-N
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Description

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C9H4ClF3N2O and its molecular weight is 248.59 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

  • The compound has been used in the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine, employing a nano copper oxide assisted click-catalyst (Bagdi, Basha, & Khan, 2015).

Development of Fluorescent Probes

  • Researchers have developed fluorescent probes for mercury ion detection using derivatives of imidazo[1,2-a]pyridine, including 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (Shao et al., 2011).

Synthesis of Pyrido[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines

Biological Study of Chalcones and Oxopyrimidines

  • The compound has been utilized in the synthesis and biological study of heterosubstituted chalcones and oxopyrimidines, contributing to antimicrobial research (Joshi et al., 2012).

Synthesis of Novel Styryl Dyes

  • It's used in the synthesis of fluorescent molecular rotors, demonstrating significant potential in viscosity sensing applications (Jadhav & Sekar, 2017).

Pharmacological Applications

  • Research into glucagon-like peptide 1 receptor agonists for potential anti-diabetic treatments has involved derivatives of this compound (Gong, Cheon, Lee, & Kang, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The compound has been used in the design and synthesis of new compounds with high nematoidal and fungicidal activity . It is also recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry , indicating its potential for future research and development in the field of drug discovery.

Biochemical Analysis

Biochemical Properties

8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator, demonstrating its effects in increasing GLP-1 secretion and enhancing glucose responsiveness . Additionally, it has shown nematicidal and fungicidal activities, interacting with various enzymes and proteins involved in these processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase GLP-1 secretion, thereby enhancing glucose responsiveness in cells . Furthermore, it exhibits toxic activity against Caenorhabditis elegans, indicating its potential impact on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a GLP-1R activator, it binds to the receptor, increasing GLP-1 secretion and enhancing glucose responsiveness . Additionally, its nematicidal and fungicidal activities suggest interactions with enzymes and proteins involved in these processes, leading to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation can influence its long-term effects on cellular function. For instance, its nematicidal activity against Caenorhabditis elegans was observed over a 48-hour period, indicating its temporal effects on cellular processes . Additionally, its fungicidal activity against Rhizoctonia solani was evaluated over time, demonstrating its stability and long-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher concentrations, it exhibits toxic activity against Caenorhabditis elegans, with an LC50 value of 48.10 mg/L . This indicates a threshold effect, where higher doses result in increased toxicity. Additionally, its fungicidal activity against Rhizoctonia solani was observed at concentrations of 100 and 200 mg/L, demonstrating its dosage-dependent effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its nematicidal and fungicidal activities suggest interactions with metabolic enzymes, influencing metabolic flux and metabolite levels . Additionally, its role as a GLP-1R activator indicates its involvement in glucose metabolism, enhancing glucose responsiveness in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function. For instance, its GLP-1R activation suggests its distribution to specific cellular compartments where the receptor is present . Additionally, its nematicidal and fungicidal activities indicate its transport to target cells and tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles. For example, its role as a GLP-1R activator suggests its localization to cellular compartments where the receptor is present . Additionally, its nematicidal and fungicidal activities indicate its localization to subcellular compartments involved in these processes .

Properties

IUPAC Name

8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-7-1-5(9(11,12)13)2-15-3-6(4-16)14-8(7)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAURLDZNVRTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1C(F)(F)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651288
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-42-5
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881841-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
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8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
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8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
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8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde
Reactant of Route 6
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carbaldehyde

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